molecular formula C37H42N4O6 B1366566 Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate CAS No. 35038-32-5

Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate

Cat. No. B1366566
CAS RN: 35038-32-5
M. Wt: 638.8 g/mol
InChI Key: SLLLYKPHDYTLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate is a useful research compound. Its molecular formula is C37H42N4O6 and its molecular weight is 638.8 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzoporphyrin Derivative Monoacid Ring A and Photofrin in Cancer Research

  • Benzoporphyrin derivative monoacid ring A (BPD-MA) and Photofrin (porfimer sodium) are being investigated as photodynamic anticancer agents. These agents, including chemical structures similar to methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate, exhibit potential in cancer therapy through their skin phototoxicity effects when exposed to light, which is a crucial aspect of their mechanism of action in targeting cancer cells (Wolford, Novicki, & Kelly, 1995).

Molecular Structure Analysis

Structural Determination of Similar Compounds

  • The detailed molecular structure of compounds like methyl (2S,3S)-8-ethenyl-13-ethyl-2,3-dihydro-18-methoxycarbonyl-20-methoxycarbonylmethyl-3,7,12,17-tetramethylporphyrin-2-propionate has been determined, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Pajunen, Stapelbroek-Möllmann, & Hynninen, 1996).

Electrochemical Properties

Cobalt(II) Hematoporphyrin IX and Protoporphyrin IX Complexes

  • Research on cobalt(II) hematoporphyrin IX and protoporphyrin IX complexes immobilized on titanium(IV) oxide surfaces has revealed significant electrochemical properties. These properties include their ability to catalyze oxygen reduction, which could be leveraged in developing new materials for energy conversion and storage applications (Dias, Gushikem, Ribeiro, & Benvenutti, 2002).

Photodynamic Therapy Applications

Porphyrin Dimers in Photodynamic Therapy

  • Porphyrin dimers are being studied for their application in photodynamic therapy, particularly in treating tumors. These dimers have shown promising results in reducing skin phototoxicity while maintaining or enhancing tumoricidal activity compared to other agents (Pandey, Smith, & Dougherty, 1990).

properties

IUPAC Name

methyl (17S,18S)-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3/t20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLLYKPHDYTLSL-RDPSFJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311181
Record name Chlorin e6 trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CHlorin e6 trimethyl ester

CAS RN

35038-32-5
Record name Chlorin e6 trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S-trans)-13-ethyl-2,3-dihydro-18-(methoxycarbonyl)-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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